REACTION_CXSMILES
|
N[C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1C#N.[C:11]([NH:13][C:14]([NH2:16])=[NH:15])#[N:12].Cl.[OH-].[Na+]>O>[CH3:9][C:5]1[C:6]2[C:11]([NH2:12])=[N:13][C:14]([NH2:16])=[N:15][C:2]=2[S:3][C:4]=1[CH3:10] |f:3.4|
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
NC=1SC(=C(C1C#N)C)C
|
Name
|
|
Quantity
|
276.6 mg
|
Type
|
reactant
|
Smiles
|
C(#N)NC(=N)N
|
Name
|
|
Quantity
|
1.5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed under nitrogen for 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
After evaporation of water
|
Type
|
CUSTOM
|
Details
|
the residue was purified by preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with acetonitrile and water
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(SC=2N=C(N=C(C21)N)N)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 33 mg | |
YIELD: PERCENTYIELD | 5% | |
YIELD: CALCULATEDPERCENTYIELD | 5.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |